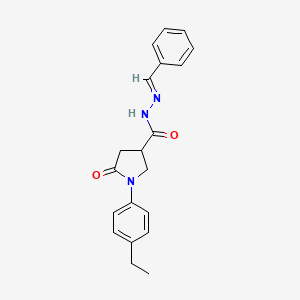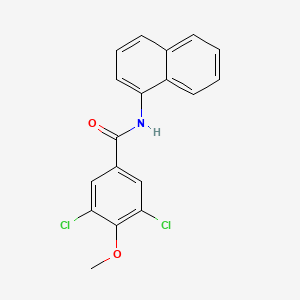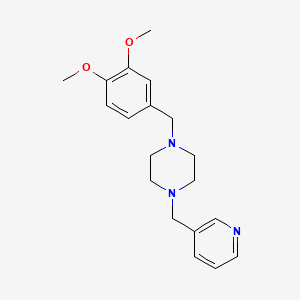
3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide, also known as MNMA, is a synthetic compound that has been widely used in scientific research. It belongs to the family of acrylamide derivatives, which are known for their diverse biological activities. MNMA has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and material science.
作用機序
The mechanism of action of 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has also been reported to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis. In addition, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been shown to induce apoptosis in cancer cells by activating the caspase cascade and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects in cells and animals. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been reported to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation in cells, indicating its antioxidant activity. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has also been shown to reduce the levels of blood glucose and cholesterol in diabetic animals, suggesting its potential use as an anti-diabetic agent. In addition, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has several advantages for lab experiments, including its easy synthesis, high purity, and diverse biological activities. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide is also relatively stable and can be stored for long periods without significant degradation. However, there are some limitations to the use of 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide in lab experiments. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide is a synthetic compound that may not accurately reflect the biological activities of natural compounds. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide may also have off-target effects that can complicate data interpretation. Therefore, it is important to carefully design experiments and control for potential confounding factors when using 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide in lab studies.
将来の方向性
There are several future directions for 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide research. First, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide derivatives with improved pharmacological properties can be synthesized for the development of new drugs. Second, the mechanism of action of 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide can be further elucidated to identify potential targets for drug development. Third, the safety and toxicity of 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide can be assessed in animal models to determine its potential use in humans. Fourth, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide can be used as a building block for the synthesis of new functional materials with unique properties. Fifth, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide can be used as a tool compound to study various biological processes and signaling pathways in cells. Overall, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide is a promising compound with diverse biological activities and potential applications in various scientific fields.
合成法
3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide can be synthesized using a simple one-pot reaction between 4-methoxybenzaldehyde, 2-methyl-3-nitrobenzaldehyde, and acryloyl chloride in the presence of a base catalyst. The reaction yields 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide as a yellow crystalline solid with a high purity and yield. The synthesis method is relatively easy and cost-effective, making 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide a popular compound for scientific research.
科学的研究の応用
3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been extensively studied for its potential use in various scientific fields. In medicinal chemistry, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been investigated for its anti-inflammatory, analgesic, and antitumor activities. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce pain in animal models. In addition, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has demonstrated potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells.
In drug discovery, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been used as a lead compound for the development of new drugs with improved pharmacological properties. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been modified to enhance its potency, selectivity, and pharmacokinetic profile. For example, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide derivatives have been synthesized with improved water solubility, bioavailability, and metabolic stability.
In material science, 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide has been utilized as a building block for the synthesis of functional materials with unique optical, electronic, and magnetic properties. 3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)acrylamide-based materials have been developed for applications in sensors, catalysis, and organic electronics.
特性
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-12-15(4-3-5-16(12)19(21)22)18-17(20)11-8-13-6-9-14(23-2)10-7-13/h3-11H,1-2H3,(H,18,20)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIVWKGVVKPQFP-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)


![2,5-bis[(diethylamino)methyl]-1,4-benzenediol](/img/structure/B5776256.png)

![2-{[(4-isobutylphenyl)sulfonyl]amino}benzamide](/img/structure/B5776265.png)
![4-{[(5-nitro-2-thienyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5776268.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)
![2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B5776285.png)


![2-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5776323.png)